N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Description
N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an iodophenoxy group attached to an ethyl chain, which is further connected to a methoxyethanamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.
Properties
IUPAC Name |
N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO2.C2H2O4/c1-14-8-6-13-7-9-15-11-4-2-10(12)3-5-11;3-1(4)2(5)6/h2-5,13H,6-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVMHSIXXJYEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine typically involves multiple steps, starting with the iodination of phenol to form 4-iodophenol. This intermediate is then reacted with ethylene oxide to produce 2-(4-iodophenoxy)ethanol. The next step involves the reaction of this intermediate with methoxyethanamine under controlled conditions to yield the desired compound. The final product is then treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential therapeutic applications, including as a ligand in receptor studies and as a building block for drug development.
Mechanism of Action
The mechanism of action of N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group plays a crucial role in binding to these targets, while the methoxyethanamine moiety influences the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-iodophenoxy)ethanamine hydrochloride
- N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-butanamine oxalate
- N-benzyl-2-[2-(4-iodophenoxy)ethoxy]-N-methylethanamine oxalate
Uniqueness
N-[2-(4-iodophenoxy)ethyl]-2-methoxyethanamine stands out due to its unique combination of an iodophenoxy group and a methoxyethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its stability and solubility, enhanced by the presence of oxalic acid, further contribute to its uniqueness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
